molecular formula C20H19N5O3S B2963304 N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-88-2

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2963304
CAS No.: 886935-88-2
M. Wt: 409.46
InChI Key: HFRKSCFHBMDEBR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanylacetamide chain linked to a 2-ethoxyphenyl moiety. The compound’s molecular formula is C₂₃H₂₁N₅O₃S, with a molecular weight of 455.5 g/mol (estimated based on analogous structures in ). Its structure combines heterocyclic aromatic systems (furan, pyrrole) with a triazole scaffold, which is common in bioactive molecules targeting enzymes or receptors .

The synthesis of related triazole-thioacetamides typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions, followed by functionalization of the triazole ring via Paal-Knorr condensation to introduce pyrrole substituents .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-2-27-16-9-4-3-8-15(16)21-18(26)14-29-20-23-22-19(17-10-7-13-28-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRKSCFHBMDEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations associated with this compound.

Structural Overview

The compound comprises several key functional groups:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Triazole ring : Known for its pharmacological properties, including antifungal and anticancer activities.
  • Sulfanylacetamide moiety : May enhance the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps using specific reagents and conditions. The general synthetic route includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the furan and pyrrole substituents.
  • Final coupling with the ethoxyphenyl and sulfanyl groups.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated efficacy in inhibiting growth in both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts favorably with various biological targets. The binding affinities indicate strong interactions with proteins involved in cancer progression and microbial resistance mechanisms.

Binding Affinity Data

Target Protein Binding Affinity (kcal/mol)
Dihydrofolate reductase-8.5
Protein kinase B-9.0
Cyclooxygenase-7.8

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications to the triazole ring significantly impacted antimicrobial potency. The specific structure of this compound was highlighted for its superior activity against resistant strains of bacteria.
  • Cancer Cell Apoptosis : In another study focusing on cancer cell lines, this compound was shown to trigger apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name Substituents (Triazole Positions 4 and 5) Acetamide Substituent Molecular Weight (g/mol) Reported Bioactivity Key Reference
Target Compound 4: 1H-pyrrol-1-yl; 5: furan-2-yl N-(2-ethoxyphenyl) 455.5 Anti-exudative (inferred from analogs)
VUAA-1 () 4: ethyl; 5: pyridin-3-yl N-(4-ethylphenyl) 413.5 Orco agonist (insect olfactory receptor modulation)
OLC-12 () 4: ethyl; 5: pyridin-4-yl N-(4-isopropylphenyl) 427.5 Orco agonist
GPR-17 Ligand () 4: morpholine-4-sulfonyl-phenyl; 5: trifluoromethoxy-phenyl N-[4-(propan-2-yl)phenyl] 584.6 GPR-17 receptor modulation (neuroinflammation)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () 4: 1H-pyrrol-1-yl; 5: 4-chlorophenyl N-(2-ethoxyphenyl) 453.9 Anti-exudative activity (rat models)
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () 4: phenyl; 5: furan-2-yl N-(2,4,6-trimethylphenyl) 418.5 Not explicitly reported

Key Structural and Functional Differences

Triazole Substituents :

  • The target compound incorporates a furan-2-yl group at position 5 and a pyrrole ring at position 4, which may enhance π-π stacking interactions in biological targets. In contrast, VUAA-1 and OLC-12 feature pyridinyl groups at position 5, contributing to their insect olfactory receptor activity .
  • The GPR-17 ligand () includes a bulky trifluoromethoxy-phenyl group, likely improving blood-brain barrier penetration for neuroinflammation applications .

Acetamide Substituents :

  • The 2-ethoxyphenyl group in the target compound and its chlorophenyl analog () provides moderate hydrophobicity, balancing solubility and membrane permeability.
  • VUAA-1 and OLC-12 use alkyl-substituted phenyl groups (ethyl, isopropyl), optimizing receptor binding through steric effects .

Biological Activity: The chlorophenyl analog () demonstrates anti-exudative effects in rodent models, suggesting the target compound may share similar anti-inflammatory properties. VUAA-1 and OLC-12 are specialized for insect olfactory receptor modulation, highlighting how minor structural changes (e.g., pyridinyl vs. furanyl) redirect bioactivity .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use zeolite Y-H or pyridine to enhance reaction efficiency (e.g., 150°C reflux for 5 hours) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Recrystallize from ethanol or methanol to isolate pure product .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assign signals for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan (δ 6.3–7.4 ppm), and pyrrole (δ 6.5–6.8 ppm) protons .
    • IR : Confirm carbonyl (1650–1700 cm⁻¹) and sulfanyl (650–750 cm⁻¹) groups .
  • Crystallography :
    • X-ray Diffraction : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths/angles .
    • ORTEP-3 : Visualize thermal ellipsoids and molecular packing .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate anti-exudative activity?

Methodological Answer:

Substituent Variation : Modify the phenyl (e.g., halogen, methoxy) or acetyl groups (e.g., nitro, ethyl) and compare bioactivity .

Biological Assays :

  • In Vitro : Measure COX-2 inhibition via ELISA.
  • In Vivo : Use rat formalin-induced edema models; calculate % inhibition relative to controls (e.g., indomethacin) .

Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. Key SAR Findings :

Substituent (R)Anti-Exudative Activity (% Inhibition)
-NO₂72%
-OCH₃65%
-Cl58%
Data derived from rat edema models .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Include positive controls (e.g., dexamethasone) and standardize protocols (e.g., OECD guidelines).
  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Model Diversity : Test across multiple models (e.g., carrageenan-induced vs. formalin-induced edema) to confirm efficacy .

Advanced: How can computational methods predict biological targets and mechanisms?

Methodological Answer:

Target Prediction :

  • Molecular Docking : Use AutoDock Vina to screen against receptors like GPR-17 (binding energy ≤ -8.0 kcal/mol suggests strong interaction) .
  • Pharmacophore Modeling : Align with known triazole-based kinase inhibitors (e.g., TrxR1, mTOR) .

Validation : Perform in vitro kinase assays (IC₅₀ values) and compare with docking scores .

Advanced: What in vivo models assess pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer 10–50 mg/kg orally; measure plasma concentration via LC-MS/MS over 24 hours .
    • Metabolite Profiling : Identify phase I/II metabolites using hepatic microsomes .
  • Toxicity Screening :
    • Acute Toxicity : Determine LD₅₀ in mice (OECD 423).
    • Subchronic Studies : 28-day repeated dosing with histopathology .

Advanced: How to troubleshoot low crystallinity during X-ray analysis?

Methodological Answer:

  • Crystallization Conditions : Screen solvents (e.g., DCM/hexane) and use slow evaporation at 4°C .
  • Data Collection : Optimize with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement (data-to-parameter ratio > 15) .
  • Disorder Handling : Apply restraints to overlapping atoms (e.g., ethoxyphenyl groups) .

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